Eloxatine

Description

Properties

Molecular Formula |

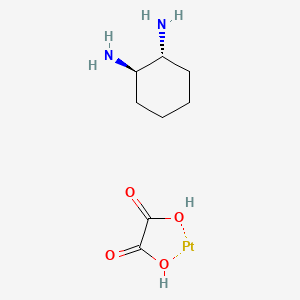

C8H16N2O4Pt |

|---|---|

Molecular Weight |

399.3 g/mol |

IUPAC Name |

(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum |

InChI |

InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/t5-,6-;;/m1../s1 |

InChI Key |

OGAPHRMCCQCJOE-BNTLRKBRSA-N |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)N.C(=O)(C(=O)O)O.[Pt] |

Canonical SMILES |

C1CCC(C(C1)N)N.C(=O)(C(=O)O)O.[Pt] |

Synonyms |

1,2 Diaminocyclohexane Platinum Oxalate 1,2-diaminocyclohexane platinum oxalate 1,2-diamminocyclohexane(trans-1)oxolatoplatinum(II) ACT 078 ACT-078 ACT078 cis-oxalato-(trans-l)-1,2-diaminocyclohexane-platinum(II) Eloxatin Eloxatine L-OHP cpd oxalato-(1,2-cyclohexanediamine)platinum II oxaliplatin oxaliplatin, (SP-4-2-(1R-trans))-isomer oxaliplatin, (SP-4-2-(1S-trans))-isomer oxaliplatin, (SP-4-3-(cis))-isomer oxaliplatine Platinum(2+) ethanedioate (1R,2R)-1,2-cyclohexanediamine (1:1:1) platinum(II)-1,2-cyclohexanediamine oxalate |

Origin of Product |

United States |

Foundational & Exploratory

Eloxatin® (Oxaliplatin) in Colorectal Cancer: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eloxatin® (oxaliplatin) stands as a cornerstone in the therapeutic arsenal against colorectal cancer (CRC). As a third-generation platinum-based chemotherapeutic agent, its distinct mechanism of action overcomes some of the resistance pathways that limit the efficacy of its predecessors, cisplatin and carboplatin. This in-depth guide elucidates the core molecular mechanisms by which oxaliplatin exerts its cytotoxic effects on colorectal cancer cells. We will explore its interaction with DNA, the subsequent cellular responses including cell cycle arrest and apoptosis, and the intricate signaling pathways that govern these processes. Furthermore, this document provides a compilation of quantitative data on oxaliplatin's activity in various CRC cell lines and detailed protocols for key experimental assays, aiming to equip researchers with the foundational knowledge for future investigations and drug development endeavors.

Primary Mechanism of Action: DNA Adduct Formation

The principal mechanism of oxaliplatin's antitumor activity is the formation of platinum-DNA adducts that disrupt DNA replication and transcription, ultimately leading to cell death.[1][2] Upon entering the cell, the oxalate ligand of oxaliplatin is replaced by water molecules in a process called aquation, rendering the platinum atom highly reactive.[2] This activated form then covalently binds to the N7 position of guanine and adenine bases in the DNA.[2]

This binding results in the formation of both intra-strand and inter-strand crosslinks.[1][2] The bulky diaminocyclohexane (DACH) ligand of oxaliplatin creates a more significant distortion in the DNA helix compared to cisplatin-induced adducts.[3] These bulky adducts are less efficiently recognized and repaired by the cell's DNA repair machinery, particularly the mismatch repair (MMR) system, which is often deficient in colorectal cancers.[4][5] This differential recognition is a key reason for oxaliplatin's activity in cisplatin-resistant and MMR-deficient CRC cells.[4][6] The primary DNA repair pathway involved in processing oxaliplatin-induced adducts is the nucleotide excision repair (NER) pathway, with the ERCC1 protein playing a critical role.[4]

Cellular Responses to Oxaliplatin-Induced DNA Damage

The formation of irremovable DNA adducts triggers a cascade of cellular responses, primarily culminating in cell cycle arrest and apoptosis.

Cell Cycle Arrest

Upon detecting DNA damage, colorectal cancer cells activate cell cycle checkpoints to halt proliferation and allow time for DNA repair. Oxaliplatin predominantly induces a G2/M phase cell cycle arrest in various CRC cell lines, including HCT116, LoVo, SW48, and SW480.[7][8][9][10] In p53 wild-type cells, oxaliplatin can also cause a G0/G1 arrest through the induction of p21waf1/cip1.[11] However, in p53 mutant cells, an initial decrease in the G0/G1 phase fraction is often observed, followed by a strong G2/M arrest.[11]

Apoptosis (Programmed Cell Death)

When DNA damage is too extensive to be repaired, the cell initiates apoptosis. Oxaliplatin induces apoptosis in colorectal cancer cells through both intrinsic and extrinsic pathways.[9][12]

-

Intrinsic Pathway: This pathway is initiated by the release of cytochrome c from the mitochondria into the cytosol.[9] Oxaliplatin treatment leads to the translocation of the pro-apoptotic protein Bax to the mitochondria, which facilitates cytochrome c release.[9] Released cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to the dismantling of the cell.[12]

-

Extrinsic Pathway: Oxaliplatin has also been shown to increase the expression of the Fas receptor (CD95) and its ligand (CD95L), suggesting an involvement of the death receptor pathway in initiating apoptosis.[12] This pathway leads to the activation of caspase-8, which can then directly activate caspase-3.[12]

The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, plays a crucial regulatory role in the intrinsic apoptotic pathway.[5][13] Oxaliplatin treatment has been shown to increase the expression of Bax and Bak while decreasing the expression of Bcl-2, thereby promoting apoptosis.[13]

Cellular Senescence

In addition to apoptosis, oxaliplatin can induce a state of irreversible growth arrest known as cellular senescence in colorectal cancer cells.[8][10] This response is particularly prominent in p53-proficient cell lines and is often accompanied by the sustained activation of the p53/p21CIP1 pathway.[8][10] The expression of p14ARF has been shown to be crucial for the stabilization of p53 and the induction of senescence in response to oxaliplatin.[8][10]

Key Signaling Pathways Modulating Oxaliplatin's Action

Several intracellular signaling pathways are activated in response to oxaliplatin treatment and play a critical role in determining the ultimate fate of the cancer cell.

The p53 Signaling Pathway

The tumor suppressor protein p53 is a master regulator of the cellular response to DNA damage. In p53 wild-type colorectal cancer cells, oxaliplatin treatment leads to the activation and stabilization of p53.[8][11] Activated p53 can then induce the expression of target genes that mediate cell cycle arrest (e.g., p21waf1/cip1) and apoptosis (e.g., Bax).[9][11] The mutational status of p53, however, does not always predict the response to oxaliplatin across different CRC cell lines, indicating the involvement of other pathways.[9]

dot

Caption: The p53 signaling pathway activated by Eloxatin-induced DNA damage.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are stress-activated signaling cascades that can be triggered by oxaliplatin.[14] Activation of JNK and p38 MAPK has been shown to be involved in oxaliplatin-induced apoptosis in colorectal cancer cells.[14] These pathways can be activated by the accumulation of intracellular reactive oxygen species (ROS) that can be generated in response to oxaliplatin treatment.[14]

dot

Caption: MAPK signaling pathways (JNK and p38) in Eloxatin-induced apoptosis.

The PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling network that promotes cell survival, proliferation, and growth. Studies have shown that oxaliplatin treatment can paradoxically lead to the activation of the mTOR pathway in colorectal cancer cells.[15][16] This activation may represent a survival mechanism employed by cancer cells to counteract the cytotoxic effects of the drug. Consequently, combining oxaliplatin with mTOR inhibitors has been shown to have a synergistic effect in preclinical models.[15]

dot

Caption: The PI3K/AKT/mTOR survival pathway activated by Eloxatin.

Quantitative Data on Oxaliplatin's Activity in Colorectal Cancer Cell Lines

The following tables summarize quantitative data on the cytotoxic and apoptotic effects of oxaliplatin in various human colorectal cancer cell lines as reported in the literature.

Table 1: IC50 Values of Oxaliplatin in Colorectal Cancer Cell Lines

| Cell Line | p53 Status | IC50 (µM) | Exposure Time (h) | Assay | Reference |

| HCT116 | Wild-type | 14 (WT), 19 (CHK2 KO) | 1 | Growth Inhibition | [17] |

| HCT116 | Wild-type | 6 (CHK2 KO), 12 (WT) | 8 | Clonogenic Assay | [17] |

| HT29 | Mutant | Not specified | 72 | MTT Assay | [7] |

| SW480 | Mutant | ~1.5 | 24 | DNA Fragmentation | [18] |

| DLD1 | Mutant | ~5 | 24 | DNA Fragmentation | [18] |

| LoVo | Wild-type | Not specified | Not specified | Not specified | [11] |

| SGC-7901 | Not specified | 0.71 mg/L (~1.79 µM) | Not specified | MTT Assay | [19] |

Table 2: Apoptosis Induction by Oxaliplatin in Colorectal Cancer Cell Lines

| Cell Line | Oxaliplatin Concentration (µM) | Exposure Time (h) | % Apoptotic Cells | Reference |

| HCT116 (Bax+/+) | 20 | 72 | ~45% | [9] |

| HCT116 (Bax-/-) | 20 | 72 | ~15% | [9] |

| CT26 | Not specified | Not specified | 39.48% (with 3-MA) | [20] |

| HCT15 | 7-25 | Not specified | Concentration-dependent increase | [12] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments frequently used to investigate the mechanism of action of oxaliplatin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol Outline:

-

Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a range of oxaliplatin concentrations for the desired exposure time (e.g., 24, 48, 72 hours).

-

Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

dot

Caption: Workflow for a typical MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

Principle: This technique measures the DNA content of individual cells within a population. Cells in different phases of the cell cycle (G0/G1, S, G2/M) have distinct amounts of DNA. Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content by flow cytometry.

Protocol Outline:

-

Seed cells in 6-well plates and treat with oxaliplatin for the desired time.

-

Harvest both adherent and floating cells and wash with PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

The resulting DNA content histograms are analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.

dot

Caption: Workflow for cell cycle analysis using flow cytometry.

Apoptosis Assay by Annexin V/PI Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).

Protocol Outline:

-

Treat cells with oxaliplatin and harvest both adherent and floating cells.

-

Wash the cells with cold PBS and resuspend in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

dot

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Mechanisms of Resistance to Oxaliplatin

Despite its efficacy, acquired resistance to oxaliplatin is a significant clinical challenge. The primary mechanisms of resistance in colorectal cancer cells include:

-

Increased DNA Repair: Upregulation of the NER pathway, particularly the ERCC1 protein, can lead to more efficient removal of oxaliplatin-DNA adducts.[4]

-

Reduced Drug Accumulation: Decreased expression of uptake transporters (e.g., CTR1, OCTs) or increased expression of efflux pumps can lower the intracellular concentration of oxaliplatin.[21]

-

Enhanced Drug Detoxification: Increased levels of glutathione and related enzymes can inactivate oxaliplatin before it reaches its DNA target.[4]

-

Alterations in Apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, survivin) or downregulation of pro-apoptotic proteins (e.g., Bax) can render cells resistant to apoptosis induction.[5]

-

Translesion DNA Synthesis (TLS): Specialized DNA polymerases can bypass oxaliplatin-induced DNA adducts during replication, allowing the cell to tolerate the damage and continue proliferating.[22]

Conclusion and Future Directions

Eloxatin (oxaliplatin) remains a vital component of colorectal cancer chemotherapy. Its unique mechanism of action, centered on the formation of bulky DNA adducts that are poorly repaired in many colorectal tumors, underpins its clinical utility. The cellular response to oxaliplatin is a complex interplay of cell cycle arrest, apoptosis, and senescence, orchestrated by a network of signaling pathways, with p53, MAPKs, and mTOR playing pivotal roles.

Understanding the intricacies of these mechanisms is paramount for the development of novel therapeutic strategies to enhance oxaliplatin's efficacy and overcome resistance. Future research should focus on:

-

Identifying reliable biomarkers to predict patient response to oxaliplatin, potentially based on the expression levels of DNA repair proteins or the status of key signaling pathways.

-

Developing rational combination therapies that target the identified resistance mechanisms. For example, combining oxaliplatin with inhibitors of DNA repair, drug efflux pumps, or pro-survival signaling pathways like mTOR holds significant promise.

-

Elucidating the role of the tumor microenvironment in modulating the response to oxaliplatin.

By continuing to unravel the molecular complexities of oxaliplatin's action, the scientific community can pave the way for more effective and personalized treatment strategies for patients with colorectal cancer.

References

- 1. Oxaliplatin - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]

- 3. Oxaliplatin: mechanism of action and antineoplastic activity. | Semantic Scholar [semanticscholar.org]

- 4. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - ecancer [ecancer.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Oncology [pharmacology2000.com]

- 7. Cell cycle arrest by oxaliplatin on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxaliplatin-Induced Senescence in Colorectal Cancer Cells Depends on p14ARF-Mediated Sustained p53 Activation [mdpi.com]

- 9. Molecular mechanisms of action and prediction of response to oxaliplatin in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxaliplatin-Induced Senescence in Colorectal Cancer Cells Depends on p14ARF-Mediated Sustained p53 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Apoptosis induced by oxaliplatin in human colon cancer HCT15 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Enhancement of oxaliplatin-induced colon cancer cell apoptosis by alantolactone, a natural product inducer of ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of the mTOR Pathway by Oxaliplatin in the Treatment of Colorectal Cancer Liver Metastasis | PLOS One [journals.plos.org]

- 16. Activation of the mTOR Pathway by Oxaliplatin in the Treatment of Colorectal Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oxaliplatin responses in colorectal cancer cells are modulated by CHK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Clinical and experimental study of oxaliplatin in treating human gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. mdpi.com [mdpi.com]

- 22. Oxaliplatin promotes siMAD2L2-induced apoptosis in colon cancer cells - ProQuest [proquest.com]

Oxaliplatin cellular uptake and efflux pathways

An In-depth Technical Guide to Oxaliplatin Cellular Uptake and Efflux Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaliplatin is a third-generation platinum-based chemotherapeutic agent, distinguished by its 1,2-diaminocyclohexane (DACH) ligand.[1] It is a cornerstone in the treatment of colorectal cancer, often used in combination with fluorouracil and folinic acid (FOLFOX).[2][3] Unlike its predecessors, cisplatin and carboplatin, oxaliplatin demonstrates a different spectrum of activity and resistance mechanisms.[1][4] The clinical efficacy and resistance to oxaliplatin are profoundly influenced by its transport across the cancer cell membrane. Understanding the intricate pathways governing its cellular uptake (influx) and removal (efflux) is critical for optimizing therapeutic strategies, overcoming drug resistance, and developing novel targeted therapies.

Once inside the cell, oxaliplatin undergoes aquation, reacting with DNA to form platinum-DNA adducts that block replication and transcription, ultimately inducing apoptosis.[4][5] However, the concentration of oxaliplatin reaching its intracellular target is tightly regulated by a host of membrane transport proteins. This guide provides a detailed overview of the key transporters involved, summarizes quantitative data on their activity, outlines relevant experimental protocols, and visualizes the core pathways.

Cellular Uptake (Influx) Pathways

The entry of oxaliplatin into cancer cells is a multi-faceted process involving both passive diffusion and, more significantly, active transport mediated by specific solute carrier (SLC) transporters.[6] The primary mediators of oxaliplatin influx are the organic cation transporters (OCTs) and the copper transporter 1 (CTR1).

Organic Cation Transporters (OCTs)

Human organic cation transporters OCT1 (SLC22A1) and OCT2 (SLC22A2) are major determinants of oxaliplatin uptake and its resulting cytotoxicity.[7][8] Studies have shown that oxaliplatin is an excellent substrate for these transporters, unlike cisplatin or carboplatin, which may contribute to its distinct anti-tumor specificity, particularly in colorectal cancer.[7] The DACH moiety of oxaliplatin is considered a crucial pharmacophore for its interaction with OCTs.[7]

-

OCT1 (SLC22A1): Overexpression of OCT1 in cells leads to a substantial increase in oxaliplatin accumulation.[7] Inhibition of OCT1 with atropine has been shown to significantly reduce oxaliplatin accumulation in sensitive colorectal cancer cells.[9]

-

OCT2 (SLC22A2): OCT2 plays a critical role in mediating the uptake and cytotoxicity of oxaliplatin.[7] Overexpression of human OCT2 can increase oxaliplatin uptake by as much as 35-fold.[10] This transporter is also expressed in dorsal root ganglia, where its-mediated uptake of oxaliplatin is linked to the drug's dose-limiting neurotoxicity.[10] Inhibition of OCT2 with cimetidine significantly reduces both the accumulation and potency of oxaliplatin in cancer cells.[8][9]

-

OCT3 (SLC22A3): The role of OCT3 in oxaliplatin transport is less clear, with some conflicting reports. While some studies suggest that higher OCT3 expression in colorectal cancer cell lines correlates with higher intracellular oxaliplatin concentrations[11], other research indicates that OCT3 overexpression does not significantly affect oxaliplatin uptake.[7][9]

Copper Transporter 1 (CTR1)

CTR1 (SLC31A1) is the primary transporter responsible for copper influx into cells and has been implicated in the uptake of platinum-based drugs.[12] However, its specific role in oxaliplatin transport is debated. Some studies show that transfection of cells with human CTR1 enhances the uptake of oxaliplatin.[13] Co-incubation with a CTR1 substrate, such as copper(II) sulfate, has also been found to decrease oxaliplatin accumulation.[9] Conversely, other research using mouse embryonic fibroblasts lacking CTR1 found that its absence reduced the accumulation of cisplatin and carboplatin but had no effect on the uptake of oxaliplatin, suggesting CTR1 is not involved in its transport.[12] This discrepancy may be due to differences in the experimental systems and cell types used.

Cellular Efflux (Efflux) Pathways

Reduced intracellular accumulation of oxaliplatin is a common mechanism of drug resistance. This is often achieved by the overexpression of efflux transporters, primarily from the ATP-binding cassette (ABC) superfamily, which actively pump the drug out of the cell.

Copper Efflux Transporters (ATP7A and ATP7B)

ATP7A and ATP7B are P-type ATPases responsible for copper efflux.[14] They have also been identified as key players in mediating resistance to platinum drugs, including oxaliplatin.[7][15] Elevated expression of these transporters is associated with resistance and poor clinical outcomes.[7][16][17] These transporters sequester platinum drugs into vesicular compartments for subsequent export from the cell.[14][18] In colorectal cancer patients treated with oxaliplatin-based chemotherapy, high tumor expression of ATP7B is significantly associated with a shorter time to progression.[16]

Multidrug Resistance-Associated Protein 2 (MRP2)

MRP2 (ABCC2) is an ABC transporter that has been identified as a critical factor limiting oxaliplatin accumulation and therapeutic response in gastrointestinal cancers.[2][19] Clinical studies have shown that among 18 candidate transporter genes, MRP2 was the only one differentially expressed in tumors of colorectal cancer patients who responded to FOLFOX chemotherapy versus those who did not.[2] MRP2 actively transports oxaliplatin out of the cell in an ATP-dependent manner.[20][21] Overexpression of MRP2 decreases oxaliplatin accumulation and cytotoxicity, while its inhibition with compounds like myricetin or through siRNA knockdown can reverse this effect and re-sensitize cancer cells to the drug.[19][22]

Multidrug and Toxin Extrusion 1 (MATE1)

MATE1 (SLC47A1) is an antiporter that exchanges intracellular cationic compounds for extracellular protons.[23][24] It is expressed on the apical membrane of renal proximal tubules and contributes to the elimination of cationic drugs.[24][25] MATE1 has been shown to transport oxaliplatin, but not cisplatin, contributing to its renal clearance.[23][26] Its role in tumor-specific efflux and resistance is an area of ongoing investigation.

Quantitative Data on Oxaliplatin Transport

The following tables summarize key quantitative findings from the cited literature, providing a comparative view of transporter effects and kinetics.

Table 1: Impact of Transporters on Oxaliplatin Accumulation and Cytotoxicity

| Transporter | Cell Line / System | Effect | Fold Change / Key Value | Citation |

|---|---|---|---|---|

| OCT1 | MDCK-hOCT1 | Increased Pt-DNA Adducts | 4.15-fold greater than control | [7] |

| OCT2 | HEK-hOCT2 | Increased Cellular Uptake | 16- to 35-fold increase | [10] |

| OCT2 | Six Colon Cancer Lines | Reduced Cytotoxicity (with inhibitor cimetidine) | IC50 increased from 3.9 µM to 29 µM | [8] |

| MRP2 | HEK-MRP2 | Decreased Cellular Accumulation | ~50% reduction vs. control | [22] |

| MRP2 | HEK-MRP2 | Decreased Cytotoxicity | IC50 increased ~2-fold vs. control | [22] |

| MRP2 | HepG2 (with myricetin inhibitor) | Increased Cellular Accumulation | ~2-fold increase | [22] |

| ATP7A | 2008/MNK (Ovarian) | Increased Resistance | 2.1-fold resistant to oxaliplatin | [18] |

| CTR1 | CTR1-/- MEFs | No effect on uptake | No significant change vs. wild type |[12] |

Table 2: Kinetic Parameters of Oxaliplatin Transporters

| Transporter | System | Parameter | Value | Citation |

|---|---|---|---|---|

| MRP2 | MRP2-expressing membrane vesicles | Km | 301 µM (95% CI, 163 to 438 µM) | [20][27] |

| MRP2 | MRP2-expressing membrane vesicles | Vmax | 2680 pmol Pt/mg protein/10 min | [20][27] |

| Human OCT2 | HEK293 cells | Km | 3726 µM | [28] |

| Human OCT2 | HEK293 cells | Vmax | 94.4 pmol/mg/min | [28] |

| Rat OCT2 | HEK293 cells | Km | 2130 µM | [28] |

| Rat OCT2 | HEK293 cells | Vmax | 83.3 pmol/mg/min |[28] |

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Overview of major influx and efflux transporters regulating intracellular oxaliplatin levels.

Caption: Contribution of altered transporter activity to the development of oxaliplatin resistance.

Caption: A generalized workflow for measuring the cellular accumulation of oxaliplatin.

Caption: Standard procedure for determining oxaliplatin cytotoxicity using an MTT assay.

Detailed Experimental Protocols

The following protocols are generalized from methodologies described in the literature and provide a foundation for studying oxaliplatin transport.

Protocol for Cellular Oxaliplatin Accumulation Assay

This protocol is designed to quantify the total intracellular platinum content following exposure to oxaliplatin, adapted from procedures described in multiple studies.[29][30]

-

1. Cell Culture:

-

Seed adherent cancer cells (e.g., HCT116, SW480) into 6-well plates at a density that ensures they reach approximately 80-90% confluency on the day of the experiment.

-

Incubate cells under standard conditions (e.g., 37°C, 5% CO₂) for 24 hours to allow for cell attachment.

-

-

2. Drug Exposure:

-

Prepare a fresh solution of oxaliplatin in complete culture medium at the desired final concentration (e.g., 50 µM).

-

Aspirate the existing medium from the wells and replace it with the oxaliplatin-containing medium.

-

Incubate the cells for a defined period (e.g., 2 hours) at 37°C.

-

-

3. Washing:

-

After incubation, completely remove the drug-containing medium by aspiration.

-

To remove any extracellular or non-specifically bound platinum, wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS). Ensure complete removal of the wash buffer after each step.

-

-

4. Cell Lysis and Digestion:

-

Lyse the cells by adding a suitable lysis buffer or by scraping them into a known volume of PBS.[30]

-

For platinum analysis, cells are typically digested. Add concentrated nitric acid to the cell lysate and heat at a controlled temperature (e.g., 70-90°C) until the sample is fully digested.

-

-

5. Platinum Quantification:

-

Dilute the digested samples to an appropriate volume with deionized water.

-

Measure the platinum concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which offers high sensitivity.[29] Alternatively, Flameless Atomic Absorption Spectrometry (FAAS) can be used.[3]

-

Prepare a standard curve using known concentrations of a platinum standard to ensure accurate quantification.

-

-

6. Data Normalization:

-

In parallel wells not used for platinum measurement, determine the total protein content using a standard method like the bicinchoninic acid (BCA) assay.

-

Normalize the measured platinum content to the total protein content (e.g., pmol Pt/mg protein) to account for variations in cell number between wells.

-

Protocol for MTT Cell Viability Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effect of oxaliplatin.[31][32]

-

1. Cell Seeding:

-

Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000 cells per well in 100 µL of medium).

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

-

-

2. Drug Treatment:

-

Prepare serial dilutions of oxaliplatin in culture medium to cover a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle-only control (0 µM oxaliplatin).

-

Remove the medium and add 100 µL of the oxaliplatin-containing medium to the respective wells.

-

Incubate for the desired treatment duration (e.g., 48 or 72 hours).

-

-

3. MTT Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).

-

Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

4. Solubilization:

-

After the MTT incubation, carefully remove the medium.

-

Add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[31] Mix gently by pipetting or shaking to ensure complete dissolution.

-

-

5. Absorbance Measurement and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength between 525 and 570 nm.

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Plot the cell viability against the logarithm of the oxaliplatin concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).

-

Conclusion

The cellular transport of oxaliplatin is a complex interplay of influx and efflux pathways that collectively determine its therapeutic efficacy and potential for resistance. The organic cation transporters OCT1 and OCT2 are primary mediators of its uptake, while the ABC transporters MRP2, ATP7A, and ATP7B are major contributors to its active efflux and the development of resistance. A thorough understanding of these molecular pathways, supported by robust quantitative data and standardized experimental protocols, is essential for the oncology research and drug development community. Future work should focus on further elucidating the regulation of these transporters and developing targeted strategies, such as the co-administration of transporter inhibitors, to modulate oxaliplatin accumulation, overcome resistance, and improve patient outcomes in the clinic.

References

- 1. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - ecancer [ecancer.org]

- 2. Identification of MRP2 as a targetable factor limiting oxaliplatin accumulation and response in gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxaliplatin: pharmacokinetics and chronopharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Cation Transporters Are Determinants of Oxaliplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic cation transporters are determinants of oxaliplatin cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Relevance of copper transporter 1 and organic cation transporters 1-3 for oxaliplatin uptake and drug resistance in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Role and mechanism of organic cation transporter 3 in oxaliplatin treatment of colon cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Role of human copper transporter Ctr1 in the transport of platinum-based antitumor agents in cisplatin-sensitive and cisplatin-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Translocation of Platinum Anticancer Drugs by Human Copper ATPases ATP7A and ATP7B - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Increased levels of copper efflux transporter ATP7B are associated with poor outcome in colorectal cancer patients receiving oxaliplatin-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The contribution of copper efflux transporters ATP7A and ATP7B to chemoresistance and personalized medicine in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Increased expression of the copper efflux transporter ATP7A mediates resistance to cisplatin, carboplatin, and oxaliplatin in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Multidrug Resistance-Associated Protein 2 (MRP2) Mediated Transport of Oxaliplatin-Derived Platinum in Membrane Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Multidrug Resistance-Associated Protein 2 (MRP2) Mediated Transport of Oxaliplatin-Derived Platinum in Membrane Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Polymorphic transporters and platinum pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. MATE1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 25. researchgate.net [researchgate.net]

- 26. Differential contribution of organic cation transporters, OCT2 and MATE1, in platinum agent-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Neuronal uptake transporters contribute to oxaliplatin neurotoxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Cellular uptake and cytoplasm / DNA distribution of cisplatin and oxaliplatin and their liposomal formulation in human colorectal cancer cell HCT116 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Clinical and experimental study of oxaliplatin in treating human gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Oxaliplatin resistance in colorectal cancer enhances TRAIL sensitivity via death receptor 4 upregulation and lipid raft localization | eLife [elifesciences.org]

An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of Eloxatin® (Oxaliplatin)

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and core physicochemical properties of Eloxatin®, the brand name for oxaliplatin. The information herein is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development, with a focus on quantitative data, experimental methodologies, and the molecular mechanism of action.

Chemical Identity and Structure

Oxaliplatin is a third-generation organoplatinum complex, distinguished from its predecessors, cisplatin and carboplatin, by its unique ligand structure. This structural difference is critical to its mechanism of action, efficacy profile, and resistance patterns.[1][2][3]

The compound is a square planar platinum(II) complex.[4][5] Its central platinum atom is coordinated with two distinct ligands: a bidentate oxalate group, which acts as a labile "leaving group," and a trans-1,2-diaminocyclohexane (DACH) carrier ligand.[1][4][6] The bulky DACH ligand is a key feature, contributing to oxaliplatin's activity in cisplatin-resistant cell lines and its distinct toxicity profile.[2][3][7]

-

IUPAC Name : --INVALID-LINK--platinum(II)[4]

-

Molecular Formula : C₈H₁₄N₂O₄Pt[4]

-

CAS Number : 61825-94-3[4]

Physicochemical Properties

The physicochemical properties of oxaliplatin are fundamental to its formulation, stability, and pharmacokinetic behavior. The following table summarizes key quantitative data.

| Property | Value | Source(s) |

| Appearance | White crystalline powder/solid | [8][9] |

| Melting Point | ~200°C | [10][11] |

| Solubility | ||

| in Water | Slightly soluble; ~6 mg/mL | [1][6] |

| in Methanol | Very slightly soluble | [1][6][12] |

| in Ethanol | Practically insoluble | [1][6][12] |

| in Acetone | Practically insoluble | [1][6][12] |

| in DMSO | Soluble; up to 20 mg/mL | [6][9] |

| Partition Coefficient | Log P = -1.76 | [13] |

| Stability | Stable in solid state; sensitive to light in solution. Degrades rapidly in chloride-containing solutions. Stable in 5% dextrose solution. | [10][14][15] |

Mechanism of Action

Oxaliplatin's cytotoxic effect is primarily mediated through its interaction with DNA.[1][4] The process is not direct; the drug requires activation within a physiological environment.

-

Activation by Aquation : Following administration, oxaliplatin undergoes non-enzymatic conversion. The labile oxalate ligand is displaced by water molecules in a process called aquation.[6][7] This creates reactive monoaquo and diaquo DACH platinum derivatives.[6]

-

DNA Adduct Formation : These electrophilic platinum species readily form covalent bonds with DNA, primarily at the N7 position of guanine and adenine bases.[7][16] This results in the formation of both inter- and intra-strand DNA cross-links.[4][7]

-

Inhibition of Cellular Processes : The bulky DACH-platinum-DNA adducts create significant distortions in the DNA helix. These lesions sterically hinder the action of DNA and RNA polymerases, effectively blocking DNA replication and transcription.[4][7]

-

Induction of Apoptosis : The cell's inability to replicate its DNA or synthesize essential proteins due to this damage triggers cell cycle arrest and activates signal transduction pathways that lead to programmed cell death (apoptosis).[1][17]

A key feature of oxaliplatin is that its bulky DACH-DNA adducts are not efficiently recognized by mismatch repair (MMR) proteins, which is a common mechanism of resistance to cisplatin.[3][16] This contributes to oxaliplatin's lack of cross-resistance with earlier platinum agents.[16]

Caption: Mechanism of action for oxaliplatin, from in vivo activation to apoptosis.

Key Experimental Protocols

Determination of Partition Coefficient (n-Octanol/Water)

The partition coefficient (Log P) is a measure of a compound's lipophilicity and is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the standard protocol.

Methodology:

-

Phase Preparation : Prepare n-octanol and aqueous (e.g., phosphate-buffered saline, pH 7.4) phases. Pre-saturate the n-octanol with the aqueous buffer and vice-versa to ensure thermodynamic equilibrium.

-

Drug Dissolution : Accurately weigh and dissolve a sample of oxaliplatin in the pre-saturated aqueous phase to create a stock solution of known concentration.

-

Partitioning : Add a precise volume of the oxaliplatin aqueous solution to an equal volume of the pre-saturated n-octanol in a glass vessel.

-

Equilibration : Seal the vessel and shake it mechanically at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to allow for complete partitioning equilibrium.

-

Phase Separation : Centrifuge the mixture to ensure complete separation of the two immiscible phases.

-

Quantification : Carefully sample both the aqueous and n-octanol phases. Determine the concentration of oxaliplatin in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Atomic Absorption Spectrometry (AAS) to quantify the platinum content.

-

Calculation : The partition coefficient, P, is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.

Caption: Experimental workflow for Log P determination via the shake-flask method.

Stability Assessment by HPLC

Evaluating the chemical stability of oxaliplatin in various solutions is crucial for defining storage conditions and infusion vehicle compatibility. Chloride ions, for instance, are known to rapidly degrade the molecule.[15]

Methodology:

-

Solution Preparation : Prepare solutions of oxaliplatin at a clinically relevant concentration (e.g., 0.7 mg/mL) in the test vehicle (e.g., 5% Dextrose Injection, USP).[14] Prepare control samples in a reference standard solution.

-

Storage Conditions : Aliquot the solutions into appropriate containers (e.g., polyolefin infusion bags) and store them under a matrix of controlled conditions, such as:

-

Time-Point Sampling : Withdraw samples from each container at predetermined time intervals (e.g., 0, 24, 48 hours, 7 days, 14 days, 30 days).[14]

-

Sample Analysis : Immediately analyze each sample using a stability-indicating HPLC method with a suitable column (e.g., C18) and mobile phase. The method must be capable of separating the intact oxaliplatin peak from any potential degradants.

-

Physical Inspection : At each time point, visually inspect the solutions for any signs of physical instability, such as color change or precipitation, and measure the pH.[14]

-

Data Evaluation : Quantify the concentration of oxaliplatin by comparing its peak area to a calibration curve generated from freshly prepared standards. Stability is typically defined as the retention of at least 90% of the initial concentration.[18]

References

- 1. Oxaliplatin: a review in the era of molecularly targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Oxaliplatin | C8H14N2O4Pt | CID 9887054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Oxaliplatin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. medkoo.com [medkoo.com]

- 7. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Oxaliplatin - LKT Labs [lktlabs.com]

- 10. jneonatalsurg.com [jneonatalsurg.com]

- 11. jneonatalsurg.com [jneonatalsurg.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Physicochemical stability of Oxaliplatin Accord 5 mg/mL in punctured original vials and after dilution with 5% glucose solution in polyethylene bottles and polyolefine bags - GaBIJ [gabi-journal.net]

- 16. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. abmole.com [abmole.com]

- 18. semanticscholar.org [semanticscholar.org]

Preclinical Efficacy of Oxaliplatin in Pancreatic Cancer Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, characterized by a dense desmoplastic stroma, profound therapeutic resistance, and a dismal prognosis. Oxaliplatin, a third-generation platinum-based chemotherapeutic agent, has become a cornerstone in the treatment of advanced pancreatic cancer, primarily as a key component of the FOLFIRINOX regimen (oxaliplatin, irinotecan, leucovorin, and 5-fluorouracil). This technical guide provides a comprehensive overview of the preclinical efficacy of oxaliplatin in various pancreatic cancer models, detailing its cytotoxic effects, the experimental methodologies used to assess its activity, and the key signaling pathways that mediate its efficacy and contribute to resistance.

In Vitro Efficacy of Oxaliplatin

The cytotoxic effects of oxaliplatin have been evaluated across a range of human pancreatic cancer cell lines, demonstrating significant anti-proliferative activity. The half-maximal inhibitory concentration (IC50), a measure of drug potency, varies among different cell lines, reflecting the inherent heterogeneity of pancreatic cancer.

Data Presentation: In Vitro Cytotoxicity of Oxaliplatin

| Cell Line | Assay Type | IC50 (µM) | Exposure Time | Reference |

| AsPC-1 | Anti-proliferative | 88.8 ± 45 | Not Specified | [1] |

| BxPC-3 | Anti-proliferative | 21 ± 0.7 | Not Specified | [1] |

| COLO-357 | Colony Formation | < 10 µg/ml | 2 hours | [2] |

| MIA PaCa-2 | Colony Formation | < 10 µg/ml | 2 hours | [2] |

| PMH2/89 | Colony Formation | < 10 µg/ml | 2 hours | [2] |

| PANC 03.27 | FOLFIRINOX GI50 | 0.71 mM | Not Specified | [3] |

| PANC 04.03 | FOLFIRINOX GI50 | 1.33 mM | Not Specified | [3] |

| Panc-1 | Cell Viability (MTT) | > 25-50% viability loss with OxP alone | 48-96 hours | [4] |

| Panc-28 | Cell Viability (MTT) | > 25-50% viability loss with OxP alone | 48-96 hours | [4] |

| MiaPaCa-2 | Cell Viability (MTT) | > 25-50% viability loss with OxP alone | 48-96 hours | [4] |

Note: IC50 values can vary between studies due to differences in experimental conditions.

Experimental Protocols: In Vitro Assays

A variety of in vitro assays are employed to determine the cytotoxic and apoptotic effects of oxaliplatin on pancreatic cancer cells.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Protocol: Pancreatic cancer cells (e.g., Panc-1, MiaPaCa-2) are seeded in 96-well plates at a density of 2,000-5,000 cells per well.[4] After overnight incubation, cells are treated with a range of oxaliplatin concentrations for 48 to 96 hours.[4] Subsequently, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, and the resulting formazan crystals are dissolved in a solubilization solution. The absorbance is then measured using a microplate reader to determine cell viability relative to untreated controls.[4]

-

-

Colony Formation Assay: This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of clonogenic survival.

-

Protocol: Cells are seeded at a low density in 6-well plates and treated with oxaliplatin for a specified period (e.g., 2 hours).[2] The drug is then removed, and the cells are allowed to grow for 1-2 weeks until visible colonies are formed. Colonies are fixed, stained with crystal violet, and counted.

-

-

Caspase-Glo 3/7 Assay: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

-

Protocol: Cells are treated with oxaliplatin for various time points (e.g., 4, 8, 12, 18, 24, 48 hours).[1] The Caspase-Glo® 3/7 reagent is then added, which contains a luminogenic caspase-3/7 substrate. The luminescence, which is proportional to caspase activity, is measured using a luminometer.[1]

-

-

Annexin V-FITC Staining: This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

-

Protocol: Following oxaliplatin treatment, cells are harvested and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as propidium iodide (PI). The stained cells are then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

In Vivo Efficacy of Oxaliplatin

The anti-tumor activity of oxaliplatin has been confirmed in various preclinical in vivo models of pancreatic cancer, including xenografts and genetically engineered mouse models.

Data Presentation: In Vivo Anti-Tumor Activity

| Model Type | Cancer Type | Treatment | Key Findings | Reference |

| Patient-Derived Xenograft (PDTX) | Pancreatic Acinar Cell Carcinoma (PACC) | Oxaliplatin monotherapy | Sustained antitumor activity and prolonged durable growth response after 3 weekly treatments.[5] | [5] |

| Orthotopic Mouse Model | Gemcitabine-resistant Pancreatic Cancer | Oxaliplatin alone | 50% reduction in tumor weight compared to control.[6] | [6] |

| Orthotopic Murine Model | Pancreatic Ductal Adenocarcinoma (PDAC) | Regional pressurized delivery of oxaliplatin | Reduced tumor weights at lower systemic doses, minimizing peripheral neuropathy.[7] | [7] |

| Spontaneous Pancreatic Cancer Mouse Model (KPC mice) | Pancreatic Ductal Adenocarcinoma (PDAC) | Modified FOLFIRINOX | Feasible to administer and resulted in local tumor control.[8] | [8] |

| Obese Mouse Orthotopic Model | Pancreatic Ductal Adenocarcinoma (PDAC) | FOLFIRINOX + Immune Checkpoint Blockers | IL-1β blockade prevented cardiotoxicity and enhanced anti-tumor efficacy.[9] | [9] |

Experimental Protocols: In Vivo Models

-

Orthotopic Mouse Models: These models involve the implantation of pancreatic cancer cells or patient-derived tumor fragments into the pancreas of immunocompromised mice, closely recapitulating the tumor microenvironment.

-

Protocol: Pancreatic cancer cells (e.g., 500,000 KPC-4580P cells) are surgically implanted onto the tail of the mouse pancreas.[7] Tumor growth is monitored using imaging techniques such as ultrasound.[7] Once tumors reach a specified size (e.g., 5 mm in diameter), treatment with oxaliplatin or combination regimens is initiated.[7] Tumor volume and animal survival are the primary endpoints.

-

-

Patient-Derived Xenograft (PDTX) Models: These models utilize tumor tissue directly from patients, which is implanted into immunodeficient mice, preserving the original tumor architecture and heterogeneity.

-

Protocol: Fragments of biopsy tissue (e.g., 5 mm³) from a patient's tumor are implanted subcutaneously or orthotopically into athymic nude mice.[5] Once tumors are established and reach a certain volume (e.g., 100 mm³), mice are randomized into treatment groups to evaluate the efficacy of therapies like oxaliplatin.[5]

-

Signaling Pathways and Mechanisms of Action

Oxaliplatin exerts its cytotoxic effects primarily by forming platinum-DNA adducts, which inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[10][11] However, the cellular response to oxaliplatin is complex and involves the modulation of multiple signaling pathways. Resistance to oxaliplatin is a significant clinical challenge and is often mediated by alterations in these pathways.

DNA Damage Response and Apoptosis

Upon entering a cancer cell, oxaliplatin binds to DNA, forming intrastrand and interstrand crosslinks.[10] This DNA damage triggers a complex DNA damage response (DDR) pathway. The cell attempts to repair the damage through mechanisms like the nucleotide excision repair (NER) pathway.[10] If the damage is too extensive to be repaired, the cell cycle is arrested, and apoptosis is initiated. A poor apoptotic response to the DNA damage is strongly linked to oxaliplatin resistance.[1]

References

- 1. Oxaliplatin resistance in pancreatic ductal adenocarcinoma is non-significantly mediated by diminished drug uptake but is highly linked to a poor apoptotic response to the cytotoxic threat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxaliplatin exerts potent in vitro cytotoxicity in colorectal and pancreatic cancer cell lines and liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jsr.org [jsr.org]

- 4. Restoring sensitivity to oxaliplatin by a novel approach in gemcitabine-resistant pancreatic cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel patient-derived xenograft mouse model for pancreatic acinar cell carcinoma demonstrates single agent activity of oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combination chemotherapy of serine protease inhibitor nafamostat mesilate with oxaliplatin targeting NF-κB activation for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxaliplatin-induced peripheral neuropathy can be minimized by pressurized regional intravascular delivery in an orthotopic murine pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Feasibility of administering human pancreatic cancer chemotherapy in a spontaneous pancreatic cancer mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jitc.bmj.com [jitc.bmj.com]

- 10. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Network insights on oxaliplatin anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Oxaliplatin-Induced DNA Adduct Formation and Cellular Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaliplatin, a third-generation platinum-based chemotherapeutic agent, is a cornerstone in the treatment of colorectal cancer. Its cytotoxic effects are primarily mediated through the formation of DNA adducts, which obstruct DNA replication and transcription, ultimately leading to cell death. The efficacy of oxaliplatin is, however, modulated by the cell's capacity to recognize and repair these DNA lesions. This technical guide provides an in-depth exploration of the mechanisms of oxaliplatin-induced DNA adduct formation, the intricate cellular repair pathways involved, and the experimental protocols utilized to investigate these processes. Quantitative data on drug sensitivity and adduct formation are presented, alongside detailed methodologies for key assays and visual representations of relevant biological pathways and experimental workflows.

Introduction

Oxaliplatin's chemical structure, featuring a 1,2-diaminocyclohexane (DACH) carrier ligand, distinguishes it from its predecessors, cisplatin and carboplatin. This unique structure results in the formation of bulkier DNA adducts that are less readily recognized by certain DNA repair mechanisms, contributing to its distinct spectrum of clinical activity.[1][2][3] Understanding the interplay between adduct formation, DNA repair, and the induction of cell death is critical for optimizing therapeutic strategies, overcoming drug resistance, and developing novel combination therapies.

Oxaliplatin-Induced DNA Adduct Formation

Upon entering the cell, oxaliplatin undergoes aquation, a process where the oxalate ligand is displaced, rendering the platinum atom electrophilic and reactive towards DNA bases.[4] The primary targets for platination are the N7 positions of guanine and adenine residues.[4] This interaction leads to the formation of several types of DNA adducts:

-

Intrastrand Crosslinks: The most prevalent type of lesion, accounting for the majority of adducts formed. These occur between two adjacent guanine (GG) residues or a guanine and an adjacent adenine (AG) residue on the same DNA strand.[2][3]

-

Interstrand Crosslinks: These form between guanine residues on opposite DNA strands and are considered highly cytotoxic lesions.[3]

-

Monoadducts: A transient intermediate where oxaliplatin is bound to a single DNA base.[2][3]

The bulky DACH ligand of oxaliplatin creates a more significant distortion in the DNA double helix compared to cisplatin adducts.[3] This structural difference is a key determinant of how the cellular machinery responds to the damage.

Cellular Repair of Oxaliplatin-DNA Adducts

The persistence of oxaliplatin-DNA adducts triggers a complex network of DNA damage response (DDR) pathways. The cell's ability to repair this damage is a critical factor in determining its sensitivity or resistance to the drug.

Nucleotide Excision Repair (NER)

The Nucleotide Excision Repair (NER) pathway is the primary mechanism for removing bulky, helix-distorting DNA lesions, including oxaliplatin-induced intrastrand crosslinks.[5][6] The process involves the recognition of the lesion, excision of a short single-stranded DNA fragment containing the adduct, and synthesis of a new DNA strand using the undamaged strand as a template. The Excision Repair Cross-Complementation group 1 (ERCC1) protein is a key component of the NER pathway, and its expression levels have been investigated as a potential biomarker for oxaliplatin response.[6]

Mismatch Repair (MMR)

The Mismatch Repair (MMR) system is primarily responsible for correcting base-base mismatches and small insertions or deletions that can occur during DNA replication. While the MMR system can recognize cisplatin-DNA adducts, its interaction with the bulkier oxaliplatin adducts is less efficient.[3][7][8] This reduced recognition by the MMR machinery is thought to contribute to oxaliplatin's efficacy in tumors that are resistant to cisplatin due to MMR deficiency.[7]

Other Repair Pathways

Other DNA repair pathways, such as Homologous Recombination (HR) and Translesion Synthesis (TLS), also play roles in the cellular response to oxaliplatin-induced DNA damage, particularly in the repair of interstrand crosslinks and in bypassing lesions during DNA replication.

Cellular Consequences of Unrepaired DNA Adducts

If the DNA damage induced by oxaliplatin overwhelms the cellular repair capacity, it can lead to cell cycle arrest and programmed cell death (apoptosis).

Cell Cycle Arrest

The presence of DNA adducts can activate cell cycle checkpoints, primarily at the G2/M phase, to halt cell division and allow time for DNA repair.[9][10][11] This arrest is often mediated by the activation of checkpoint kinases such as CHK1 and CHK2.[12]

Apoptosis

Persistent DNA damage triggers apoptotic pathways. Oxaliplatin has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] Key events include the activation of caspases, the release of cytochrome c from the mitochondria, and the cleavage of poly(ADP-ribose) polymerase (PARP).[13]

Quantitative Data

Oxaliplatin Cytotoxicity in Colorectal Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of oxaliplatin in various colorectal cancer cell lines after a 72-hour exposure, as determined by MTT assay.

| Cell Line | p53 Status | Mismatch Repair (MMR) Status | Oxaliplatin IC50 (µM) | Reference |

| HCT116 | Wild-type | Deficient | 0.64 | [2] |

| HT29 | Mutant | Proficient | 0.58 | [2] |

| SW480 | Mutant | Proficient | 0.49 | [2] |

| DLD1 | Mutant | Deficient | 2.05 | [2] |

| SW620 | Mutant | Proficient | 1.13 (24h) | [1] |

| WiDr | - | - | 0.13 (24h) | [1] |

| LS174T | - | - | 0.19 (24h) | [1] |

| LoVo | Wild-type | Deficient | - | [14] |

| CaCo2 | Mutant | - | - | [14] |

Oxaliplatin-DNA Adduct Formation

The extent of DNA adduct formation can be quantified using various techniques. The following table presents data on oxaliplatin-DNA adduct levels in different colorectal cancer cell lines.

| Cell Line | Treatment | Adduct Level (nmol/g DNA) | Reference |

| SW620 | 300 µM Oxaliplatin for 2h | 18.5 ± 4.3 | [1] |

| WiDr | 300 µM Oxaliplatin for 2h | 76.5 ± 31.6 | [1] |

| HT29 | 300 µM Oxaliplatin for 2h | 90.8 ± 47.5 | [1] |

| LS174T | 300 µM Oxaliplatin for 2h | 103.8 ± 39.2 | [1] |

Experimental Protocols

Quantification of Oxaliplatin-DNA Adducts by Accelerator Mass Spectrometry (AMS)

Accelerator Mass Spectrometry (AMS) is an ultra-sensitive technique for quantifying isotope-labeled molecules, making it ideal for measuring DNA adducts formed by 14C-labeled oxaliplatin.[15][16][17]

Protocol Outline:

-

Cell Culture and Treatment: Culture cells to >90% confluency. Treat with [14C]-oxaliplatin at the desired concentration and duration.[15]

-

DNA Isolation: Harvest cells and isolate genomic DNA using a standard DNA extraction method (e.g., proteinase K digestion followed by column purification).[17]

-

DNA Quantification and Purity Assessment: Determine the concentration and purity of the isolated DNA using UV spectrophotometry (A260/A280 ratio).[15]

-

Sample Preparation for AMS: Convert a known amount of DNA (e.g., 10 µg) to graphite.[15]

-

AMS Analysis: Measure the 14C content in the graphite sample using an accelerator mass spectrometer.[15]

-

Data Calculation: Calculate the number of oxaliplatin-DNA adducts per nucleotide based on the measured 14C levels and the specific activity of the [14C]-oxaliplatin.[15]

Detection of DNA Crosslinks by Alkaline Comet Assay

The alkaline comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks and crosslinks at the level of individual cells.[18]

Protocol Outline:

-

Cell Preparation: Prepare a single-cell suspension from treated and control cells.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a high-salt alkaline lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoid.[19]

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA. Apply an electric field to induce the migration of fragmented DNA from the nucleoid, forming a "comet tail."[19]

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail. DNA crosslinks will result in a decrease in DNA migration and a smaller comet tail compared to cells with only strand breaks.

Genome-Wide Mapping of DNA Repair by Excision Repair Sequencing (XR-Seq)

XR-Seq is a powerful technique that allows for the genome-wide mapping of nucleotide excision repair events at single-nucleotide resolution.[20][21]

Protocol Outline:

-

Cell Treatment and Lysis: Treat cells with oxaliplatin to induce DNA damage. Lyse the cells to release the excised oligomers generated during NER.[20]

-

Immunoprecipitation of Excised Oligomers: Isolate the excised DNA fragments by immunoprecipitation using antibodies against NER proteins (e.g., XPG) or the platinum adducts themselves.[20]

-

Adapter Ligation and Second Immunoprecipitation: Ligate sequencing adapters to the purified oligomers. Perform a second immunoprecipitation to further enrich for the desired fragments.[20]

-

Damage Reversal and PCR Amplification: Reverse the platinum-DNA adducts (e.g., using sodium cyanide) and amplify the library by PCR.[20]

-

Next-Generation Sequencing: Sequence the prepared library using a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to the reference genome to generate a map of repair events across the genome.

Analysis of Cell Cycle Progression by Flow Cytometry

Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[14][22]

Protocol Outline:

-

Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

-

RNA Digestion: Treat the fixed cells with RNase to remove RNA.

-

DNA Staining: Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[22]

Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][23]

Protocol Outline:

-

Cell Staining: Resuspend harvested cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[24]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[24]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualizations

Signaling Pathways

Caption: Oxaliplatin-induced DNA damage response and apoptosis signaling pathway.

Experimental Workflows

Caption: Experimental workflows for studying oxaliplatin's effects.

Conclusion

The clinical utility of oxaliplatin is intrinsically linked to the molecular processes of DNA adduct formation and cellular repair. A thorough understanding of these mechanisms is paramount for advancing cancer therapy. The experimental techniques detailed in this guide provide a robust toolkit for researchers to dissect the complexities of oxaliplatin's mode of action, investigate mechanisms of resistance, and identify novel therapeutic targets to enhance its efficacy. The continued exploration of these fundamental processes will undoubtedly pave the way for more personalized and effective cancer treatments.

References

- 1. Cellular and molecular mechanisms for the synergistic cytotoxicity elicited by oxaliplatin and pemetrexed in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]

- 5. Genetic variants in DNA repair genes as potential predictive markers for oxaliplatin chemotherapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RNA-seq identifies determinants of oxaliplatin sensitivity in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microsatellite Instability in Patients With Stage III Colon Cancer Receiving Fluoropyrimidine With or Without Oxaliplatin: An ACCENT Pooled Analysis of 12 Adjuvant Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of DNA mismatch repair (MMR) status on oxaliplatin-based first-line chemotherapy as in recurrent or metastatic colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxaliplatin-Induced Senescence in Colorectal Cancer Cells Depends on p14ARF-Mediated Sustained p53 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cell cycle arrest by oxaliplatin on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oxaliplatin responses in colorectal cancer cells are modulated by CHK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Oxaliplatin-DNA Adducts as Predictive Biomarkers of FOLFOX Response in Colorectal Cancer: A Potential Treatment Optimization Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Towards biomarker-dependent individualized chemotherapy: Exploring cell-specific differences in oxaliplatin–DNA adduct distribution using accelerator mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Detection of oxaliplatin-induced DNA crosslinks in vitro and in cancer patients using the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Genome-wide single-nucleotide resolution of oxaliplatin–DNA adduct repair in drug-sensitive and -resistant colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Genome-wide mapping of nucleotide excision repair with XR-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Molecular mechanisms of action and prediction of response to oxaliplatin in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

In Vivo Pharmacokinetics and Biodistribution of Eloxatin® (Oxaliplatin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eloxatin® (oxaliplatin), a third-generation platinum-based antineoplastic agent, is a cornerstone in the treatment of colorectal cancer.[1] Its efficacy and toxicity are intrinsically linked to its behavior within the body. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and biodistribution of oxaliplatin. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the absorption, distribution, metabolism, and excretion (ADME) of this critical chemotherapeutic agent. The guide presents quantitative data in structured tables, details common experimental protocols, and utilizes visualizations to elucidate key processes.

Introduction

Oxaliplatin, chemically known as a platinum complex with a 1,2-diaminocyclohexane (DACH) carrier ligand, exerts its cytotoxic effects primarily through the formation of DNA adducts, which inhibit DNA replication and transcription, ultimately leading to cell death.[1][2] Unlike its predecessors, cisplatin and carboplatin, oxaliplatin demonstrates a different spectrum of activity and a more favorable safety profile, particularly with regard to nephrotoxicity.[3] A thorough understanding of its pharmacokinetic and biodistribution profile is paramount for optimizing dosing regimens, minimizing toxicities, and developing novel drug delivery strategies.

In Vivo Pharmacokinetics

The pharmacokinetic profile of oxaliplatin is complex, characterized by the behavior of different platinum species in the body: intact oxaliplatin, unbound platinum in plasma ultrafiltrate, and platinum bound to plasma proteins and erythrocytes.[3] The pharmacokinetics of unbound platinum in plasma are generally described by a three-compartment model, featuring a rapid initial distribution phase followed by a prolonged terminal elimination phase.[4][5]

Absorption

Eloxatin is administered intravenously, resulting in complete bioavailability.[1]

Distribution

Following administration, oxaliplatin distributes rapidly into tissues due to its lipophilicity.[3] It exhibits a high degree of irreversible binding to plasma proteins, predominantly albumin, and also partitions into red blood cells.[6][7][8] This extensive binding contributes to the long terminal half-life of total platinum in the blood. The volume of distribution of ultrafilterable platinum is large, indicating significant tissue penetration.[9]

Metabolism

Oxaliplatin undergoes rapid and extensive non-enzymatic biotransformation in the blood and tissues, and it is not metabolized by the cytochrome P450 (CYP450) enzyme system.[5][6] The oxalate ligand is displaced, leading to the formation of several reactive transient species, including monoaquo and diaquo DACH platinum.[9] These reactive intermediates can then interact with various macromolecules.

Excretion

The primary route of elimination for platinum from oxaliplatin is through urinary excretion.[6] A smaller fraction is eliminated in the feces.[6] Renal clearance of ultrafilterable platinum is a major component of its total clearance and is correlated with the glomerular filtration rate.[5][6]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for oxaliplatin in humans, primarily focusing on the analysis of ultrafilterable platinum, which represents the pharmacologically active fraction.

Table 1: Pharmacokinetic Parameters of Ultrafilterable Platinum after a Single Intravenous Infusion of Eloxatin (85 mg/m² over 2 hours) in Humans

| Parameter | Mean Value (± SD) | Reference |

| Cmax (µg/mL) | 0.814 | [9] |

| AUC (µg·min/mL) | 161 (± 22) | [10] |

| Terminal Half-life (t½γ) (hours) | ~391 | [9] |

| Clearance (CL) (L/h/m²) | 32.1 (± 4.2) | [10] |

| Volume of Distribution (Vss) (L/kg) | 0.26 (± 0.06) | [10] |

| Volume of Distribution (Vd) (L) | 440 | [9] |

Table 2: Pharmacokinetic Parameters of Ultrafilterable Platinum after a Single Intravenous Infusion of Eloxatin (130 mg/m² over 4 hours) in Humans

| Parameter | Mean Value (± SD) | Reference |

| Cmax (ng/mL) | 1612 (± 553) | [11] |

| AUC (µg·h/mL) | 20.17 (± 6.97) | [11] |

| Terminal Half-life (t½) (hours) | 27.3 (± 10.6) | [11] |

| Total Clearance (mL/min) | 222 (± 65) | [11] |

| Renal Clearance (mL/min) | 121 (± 56) | [11] |

| Volume of Distribution (L) | 349 (± 132) | [11] |

Biodistribution

The distribution of platinum following oxaliplatin administration has been studied in both animal models and human patients. Platinum tends to accumulate in various tissues, with the highest concentrations often found in the liver and kidneys.[12] Studies using advanced techniques like synchrotron radiation X-ray fluorescence spectrometry have enabled the visualization and quantification of platinum within tumor tissues, providing insights into drug delivery at the microscopic level.[13]

Table 3: Tissue Distribution of Platinum in Mice Following Oxaliplatin Administration

| Tissue | Concentration (relative to blood) |

| Liver | High |

| Kidney | High |

| Spleen | Moderate |

| Lung | Moderate |

| Heart | Low |

| Brain | Very Low |

Note: This table provides a qualitative summary based on typical findings. Actual quantitative values can vary significantly depending on the animal model, dose, and time point of measurement.

Experimental Protocols

A variety of experimental methods are employed to study the in vivo pharmacokinetics and biodistribution of oxaliplatin.

In Vivo Pharmacokinetic Study in Rodents

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Drug Administration: Eloxatin is typically administered as a single intravenous (IV) bolus injection or infusion via the tail vein. The drug is often formulated in a 5% glucose solution.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 2, 5, 15, 30, 60, 90, 120, 240, and 480 minutes) post-administration from the jugular vein or via cardiac puncture at the terminal time point. Samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Plasma and Ultrafiltrate Preparation: Plasma is separated by centrifugation. A portion of the plasma is then subjected to ultrafiltration to separate the unbound (ultrafilterable) fraction of the drug.

-

Sample Analysis: The concentration of platinum in plasma, plasma ultrafiltrate, and blood cells is determined using a validated analytical method, most commonly Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).[14][15] High-Performance Liquid Chromatography (HPLC) coupled with MS can be used to quantify intact oxaliplatin and its metabolites.[16][17]

Biodistribution Study in Mice

-

Animal Model: Tumor-bearing mice (e.g., with colorectal cancer xenografts) are often used to assess drug distribution to the target tissue.

-

Drug Administration: Eloxatin is administered via IV injection.

-

Tissue Harvesting: At selected time points after administration, animals are euthanized, and various tissues (e.g., tumor, liver, kidneys, spleen, lung, heart, brain) are harvested.

-

Tissue Homogenization: Tissues are weighed and homogenized in a suitable buffer.

-

Sample Analysis: The platinum concentration in the tissue homogenates is quantified using ICP-MS or AAS.

Visualizations

Experimental Workflow for In Vivo Pharmacokinetic Analysis

Caption: Workflow of a typical in vivo pharmacokinetic study of Eloxatin.